1-(2,3-Dimethoxyphenyl)ethanamine

Description

Structural Significance within the Phenethylamine (B48288) Class for Research Applications

The phenethylamine framework, consisting of a phenyl ring connected to an amino group by a two-carbon chain, is the backbone for numerous neuroactive compounds, including hormones and neurotransmitters. wikipedia.org The addition of substituents to the phenyl ring dramatically alters the pharmacological profile of these molecules. The position of methoxy (B1213986) (-OCH₃) groups is particularly critical in determining how these compounds interact with receptors in the central nervous system, most notably serotonin (B10506) receptors. nih.gov

The significance of 1-(2,3-Dimethoxyphenyl)ethanamine lies in its specific methoxy substitution pattern. Research into the structure-activity relationships (SAR) of phenethylamines has often focused on isomers like the 2,5-dimethoxy derivatives (the "2C-x" family) and 3,4-dimethoxy-phenethylamine (DMPEA). nih.govwikipedia.org The 2,3-dimethoxy arrangement provides a crucial comparative data point for understanding the steric and electronic influence of substituent placement on biological activity.

A 2021 study by Pottie et al. systematically investigated the impact of the dimethoxy substitution pattern on the activity of N-benzyl phenethylamine derivatives at the serotonin 2A receptor (5-HT₂ₐR), a key target for psychedelic compounds. nih.govacs.org By synthesizing and testing a series of positional isomers, the researchers could isolate the effect of the methoxy groups' location. The derivative of this compound (termed 23H-NBF) was found to have significantly lower potency and efficacy at the 5-HT₂ₐR compared to its 2,4-, 2,5-, and 2,6-dimethoxy counterparts. nih.govacs.org

This lower activity highlights the importance of a methoxy group at the 2-position, but also suggests that the adjacent methoxy group at the 3-position may introduce steric hindrance or an unfavorable electronic distribution that diminishes effective receptor binding and activation. nih.govacs.org This finding is critical for computational modeling and the rational design of new ligands, as it helps to define the spatial and electronic boundaries of the receptor's binding pocket.

Table 1: Comparative 5-HT₂ₐR Activity of Dimethoxyphenethylamine Isomers (as N-(2-fluorobenzyl) Derivatives)

| Compound (Isomer) | EC₅₀ (nM) | Efficacy (%) |

|---|---|---|

| 2,3-Dimethoxy (23H-NBF) | >1000 | 96.1 |

| 2,4-Dimethoxy (24H-NBF) | 158 | 107 |

| 2,5-Dimethoxy (25H-NBF) | 448 | 107 |

| 2,6-Dimethoxy (26H-NBF) | 397 | 106 |

| 3,4-Dimethoxy (34H-NBF) | >1000 | 75.2 |

| 3,5-Dimethoxy (35H-NBF) | >1000 | 58.9 |

Data sourced from Pottie et al., ACS Chemical Neuroscience, 2021. nih.govacs.org

Historical Context of its Synthesis and Early Academic Investigations

The first description of 2,3-Dimethoxyphenethylamine (also referred to as 2,3-DMPEA) in the scientific literature dates back to at least 1965. wikipedia.org In a study published in the Journal of Medicinal Chemistry, researchers Clark, Benington, and Morin investigated the effects of the placement of methoxy groups on the biological deamination of phenethylamines by rabbit liver homogenate. wikipedia.org This early research sought to understand how structural modifications influenced the metabolic stability of this class of compounds.

The synthesis of dimethoxy-substituted phenethylamines typically begins with a correspondingly substituted benzaldehyde (B42025). A common and historically significant synthetic route is the Henry reaction, where the benzaldehyde is condensed with nitromethane (B149229) to form a β-nitrostyrene intermediate. nih.gov This intermediate is then reduced to the primary amine, yielding the final phenethylamine product. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation. ojp.gov

An illustrative, general synthesis pathway is as follows:

Nitrostyrene (B7858105) Formation: 2,3-Dimethoxybenzaldehyde (B126229) is reacted with nitromethane in the presence of a catalyst like anhydrous ammonium (B1175870) acetate (B1210297) to yield 1-(2,3-dimethoxyphenyl)-2-nitroethene. ojp.gov

Reduction: The resulting nitrostyrene is reduced, for example, with a suspension of LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF), to produce this compound. ojp.gov

This fundamental synthetic sequence has been applied to a wide variety of substituted phenethylamines and remains a staple in medicinal chemistry research for accessing these scaffolds. nih.govnih.gov

Overview of Research Domains Utilizing this compound as a Molecular Scaffold

The primary research application of this compound is as a chemical probe in the fields of medicinal chemistry and neuropharmacology. Its utility stems not from any potent biological activity of its own, but from its role as a structural analog for building more complex molecules and for conducting comparative studies.

Structure-Activity Relationship (SAR) Studies: As detailed in section 1.1, the compound is a crucial tool for SAR studies. By incorporating the 2,3-dimethoxy scaffold into a series of potential receptor ligands and comparing their activity to other isomers, researchers can map the pharmacophore of a target receptor. The work by Pottie et al. on 5-HT₂ₐ receptor agonists is a prime example, where the 2,3-isomer served as a low-activity benchmark, helping to confirm the optimal substitution patterns for potent agonism. nih.govacs.org This type of research is fundamental to drug discovery, providing a roadmap for designing compounds with desired selectivity and potency.

Neurochemical Research: Early investigations into this compound focused on basic neurochemical processes. The 1965 study by Clark et al. used it to explore how methoxy group positioning affects metabolic pathways, specifically enzymatic deamination. wikipedia.org A subsequent study in 1968 by Benington and Morin examined its capacity to induce the release of the neurotransmitter norepinephrine (B1679862) from mouse hearts, finding it had little activity in this regard compared to other phenethylamines. wikipedia.org These studies, while historical, exemplify its use in probing the fundamental mechanisms of neurotransmitter systems and xenobiotic metabolism.

Synthetic Chemistry Building Block: In organic synthesis, phenethylamines are valuable intermediates for constructing more complex heterocyclic structures, such as isoquinolines. wikipedia.org Although less common than its isomers, this compound can serve as a starting material or scaffold for the synthesis of novel compounds targeted for various biological assays.

Structure

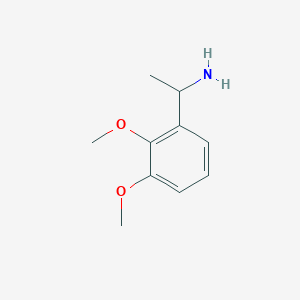

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRDWBCINFWLJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,3 Dimethoxyphenyl Ethanamine

Classical and Established Synthetic Routes to 1-(2,3-Dimethoxyphenyl)ethanamine

Reductive Amination Strategies for Ketone Precursors

Reductive amination of the corresponding ketone, 2,3-dimethoxyacetophenone, stands as a primary and versatile method for the synthesis of this compound. nih.govresearchgate.net This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the desired amine. mdpi.com

A prominent example of this strategy is the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. mdpi.comwikipedia.org The reaction is typically conducted at elevated temperatures, often between 120 and 165 °C. wikipedia.org The mechanism, when using ammonium formate, involves the initial formation of an iminium ion from the ketone and ammonia, which is then reduced by formate. wikipedia.org Alternatively, using formamide involves the formation of an N-formyl intermediate, which is subsequently reduced. wikipedia.org While the Leuckart reaction is a classic method, it often requires harsh conditions and may result in the formation of byproducts. ntnu.nosciencemadness.orgresearchgate.net

Modern variations of reductive amination employ a range of reducing agents and catalysts, offering milder reaction conditions and improved yields. nih.gov Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic systems, such as those based on ruthenium, have also been developed to promote the reductive amination of acetophenone (B1666503) derivatives. sioc-journal.cn For instance, catalysts generated in situ from RuCl₂(PPh₃)₃ and α-amino substituted benzimidazole (B57391) derivatives have been shown to be effective for the reductive amination of acetophenone using ammonium formate as the hydrogen and amine source. sioc-journal.cn

Table 1: Reductive Amination of 2,3-Dimethoxyacetophenone

| Reagent/Catalyst System | Reducing Agent | Amine Source | Typical Conditions | Reference |

|---|---|---|---|---|

| Leuckart Reaction | Formic Acid (from ammonium formate) | Ammonium Formate | High Temperature (120-165 °C) | mdpi.comwikipedia.org |

| Catalytic Reductive Amination | H₂ or H-donor | Ammonia or Ammonium Salts | Metal Catalyst (e.g., Ru, Pd) | nih.govsioc-journal.cn |

| Stoichiometric Reductive Amination | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Ammonia or Ammonium Salts | Varies with reducing agent | nih.gov |

Catalytic Hydrogenation of Nitrile Precursors

The catalytic hydrogenation of 2,3-dimethoxyphenylacetonitrile (B1295363) presents another established route to this compound. sigmaaldrich.com This method involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.

Various catalysts are employed for this transformation, with transition metals such as palladium (Pd), platinum (Pt), and nickel (Ni) being common choices. The reaction is typically carried out under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions can influence the selectivity and yield of the primary amine, as over-reduction can sometimes lead to the formation of secondary and tertiary amines.

For instance, palladium-based catalysts are often used for the hydrogenation of nitriles. sigmaaldrich.com The process generally involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitrile group.

Table 2: Catalytic Hydrogenation of 2,3-Dimethoxyphenylacetonitrile

| Catalyst | Hydrogen Source | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol (B129727), Ethanol (B145695) | Widely used, good activity | sigmaaldrich.com |

| Platinum Oxide (Adam's Catalyst) | H₂ gas | Acetic Acid, Ethanol | Effective for various nitriles | sigmaaldrich.com |

| Raney Nickel | H₂ gas | Ethanol, Ammonia | Cost-effective, active catalyst | sigmaaldrich.com |

Multi-Step Conversions from Aromatic Aldehydes and Acids

This compound can also be synthesized through multi-step sequences starting from readily available aromatic aldehydes and carboxylic acids, such as 2,3-dimethoxybenzaldehyde (B126229) and 2,3-dimethoxybenzoic acid.

Starting from 2,3-dimethoxybenzaldehyde , a common strategy involves a carbon-chain extension followed by the introduction of the amino group. One such method is the Wittig reaction, where the aldehyde is reacted with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester. udel.edu Subsequent reduction of the double bond and the ester group, followed by conversion of the resulting alcohol to an amine, would yield the target compound. A more direct approach involves the formation of a nitrostyrene (B7858105) derivative by condensation of the aldehyde with a nitroalkane, followed by reduction of both the nitro group and the double bond.

From 2,3-dimethoxybenzoic acid , the synthesis typically proceeds through the formation of an amide intermediate. researchgate.netnih.govresearchgate.netnih.gov The carboxylic acid can be converted to its corresponding acid chloride, which then reacts with an appropriate amine source. Alternatively, direct amidation methods using coupling reagents can be employed. nih.gov The resulting amide is then reduced to the desired amine. researchgate.net Common reducing agents for amide reduction include lithium aluminum hydride (LiAlH₄) or other hydride reagents.

Advanced and Stereoselective Synthesis of this compound

The development of stereoselective methods is crucial for accessing enantiomerically pure this compound, which is often required for pharmaceutical applications. nih.govrsc.org These advanced strategies utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Catalysis in the Preparation of Chiral this compound

Enantioselective catalysis offers a direct and efficient route to chiral amines, including this compound. rsc.orgrsc.orgnih.gov Asymmetric reductive amination of 2,3-dimethoxyacetophenone is a key strategy in this regard. nih.govnih.govresearchgate.net This involves the use of a chiral catalyst to control the stereochemistry of the reduction of the imine intermediate.

Various chiral catalysts have been developed for this purpose, often based on transition metals such as iridium or ruthenium complexed with chiral ligands. nih.govresearchgate.netgoogle.com For example, iridium complexes with chiral phosphine (B1218219) ligands have been shown to catalyze the asymmetric direct reductive amination of aryl ketones with high enantioselectivities. google.com Similarly, engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral primary amines from ketones. nih.gov These enzymes can exhibit high activity and enantioselectivity for a range of substrates. researchgate.net Another approach involves the enantioselective reduction of a pre-formed imine, catalyzed by chiral metal complexes or organocatalysts. rsc.orgnih.govsci-hub.seorganic-chemistry.org

Table 3: Enantioselective Catalytic Approaches

| Catalytic System | Substrate | Key Features | Potential Outcome | Reference |

|---|---|---|---|---|

| Chiral Iridium-Phosphine Complexes | 2,3-Dimethoxyacetophenone | High enantioselectivity in direct reductive amination | Chiral this compound | google.com |

| Engineered Amine Dehydrogenases (AmDH) | 2,3-Dimethoxyacetophenone | High conversion and enantioselectivity under mild conditions | Chiral this compound | nih.govresearchgate.net |

| Chiral Ruthenium-Diphosphine Catalysts | 2,3-Dimethoxyacetophenone | Effective for asymmetric reductive amination | Chiral this compound | nih.govresearchgate.net |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis, which can then be used to obtain enantiomerically pure compounds. osi.lvwikipedia.org In this approach, a chiral auxiliary is temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction to form a diastereomerically enriched product. The auxiliary is then cleaved to afford the desired chiral product.

For the synthesis of chiral this compound, a chiral auxiliary can be reacted with 2,3-dimethoxyacetophenone to form a chiral imine. Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, yields the enantiomerically enriched amine. A commonly used chiral auxiliary for this purpose is (S)- or (R)-1-phenylethylamine. dntb.gov.uamdpi.com The steric bulk of the phenyl group on the auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer. researchgate.net

Another powerful class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.orgresearchgate.netsantiago-lab.comnih.gov While typically used for stereoselective alkylation and aldol (B89426) reactions, their principles can be adapted for amine synthesis. For instance, an N-acyl Evans auxiliary derived from 2,3-dimethoxybenzoic acid could undergo a series of transformations, including stereoselective reduction, to ultimately yield the target chiral amine.

Table 4: Diastereoselective Synthesis Using Chiral Auxiliaries

| Chiral Auxiliary | Precursor | Key Transformation | Product | Reference |

|---|---|---|---|---|

| (S)-(-)-1-Phenylethylamine | 2,3-Dimethoxyacetophenone | Formation of chiral imine followed by diastereoselective reduction | Diastereomerically enriched N-(1-(2,3-dimethoxyphenyl)ethyl)-1-phenylethanamine | dntb.gov.uamdpi.comgoogle.com |

| Evans Oxazolidinone | 2,3-Dimethoxybenzoic Acid | Acylation of the auxiliary followed by stereoselective modifications and cleavage | Chiral this compound | researchgate.netsantiago-lab.comnih.gov |

| (R)-tert-Butylsulfinamide (Ellman's Auxiliary) | 2,3-Dimethoxyacetophenone | Formation of a chiral N-sulfinylimine followed by diastereoselective reduction | Diastereomerically enriched N-sulfinyl-1-(2,3-dimethoxyphenyl)ethanamine | osi.lvgoogle.com |

Chiral Resolution Techniques for Enantiomeric Enrichment

The production of single-enantiomer compounds is crucial in many applications, and the resolution of racemic mixtures is a cornerstone of stereoselective synthesis. For this compound, a racemic product of reductive amination, several techniques can be employed for enantiomeric enrichment.

Diastereomeric Salt Crystallization

The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgnih.gov This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org The resulting products are a pair of diastereomeric salts with different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization.

For this compound, a suitable chiral resolving agent would be a readily available chiral acid. Common examples include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. nih.govrsc.org The process involves dissolving the racemic amine and the chiral acid in an appropriate solvent, such as methanol or ethanol. rsc.org One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. After filtration, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid. The more soluble diastereomer remains in the filtrate, from which the other enantiomer can potentially be recovered.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for enantiomeric enrichment. This technique utilizes enzymes, typically lipases, that can selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. google.com This results in a mixture of an acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. For the resolution of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed in the presence of an acyl donor. The choice of solvent and acyl donor is critical for the efficiency and enantioselectivity of the resolution.

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The primary route for the synthesis of this compound is the reductive amination of 2,3-dimethoxyacetophenone. researchgate.netfrontiersin.org This transformation involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine. acsgcipr.orgpearson.com The optimization of this process is key to achieving high efficiency and yield.

Role of Lewis Acids and Metal Catalysts

Catalysis is central to the reductive amination process, with both Lewis acids and metal catalysts playing significant roles.

Lewis Acids: Lewis acids can be used to activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by ammonia. This can accelerate the formation of the imine intermediate. Furthermore, some Lewis acids can act as catalysts for the reduction step, particularly when using silane-based reducing agents. researchgate.net

Metal Catalysts: A wide range of metal catalysts have been developed for reductive amination. These are often heterogeneous catalysts, which are easily separated from the reaction mixture.

Noble Metal Catalysts: Ruthenium and Iridium complexes are highly effective for the reductive amination of ketones. jocpr.comsioc-journal.cn They often operate under mild conditions and exhibit high activity and selectivity.

Non-Noble Metal Catalysts: In the pursuit of more sustainable and cost-effective methods, catalysts based on abundant metals like iron, cobalt, and nickel have gained prominence. nih.govacs.org These catalysts have shown excellent activity in the reductive amination of various ketones and aldehydes. researchgate.netnih.govacs.org

Solvent Effects and Green Chemistry Considerations

The selection of a solvent can have a profound impact on the rate and selectivity of reductive amination reactions. numberanalytics.com Polar protic solvents like methanol and ethanol are often effective as they can facilitate both the imine formation and the subsequent reduction. numberanalytics.com

In line with the principles of green chemistry, there is a growing emphasis on using more environmentally benign solvents and minimizing waste. rsc.orgrsc.org Green chemistry metrics, such as Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME), are used to evaluate the sustainability of a chemical process. rsc.orgresearchgate.netacs.orgresearchgate.net For the synthesis of this compound, a green chemistry approach would favor:

The use of catalysts over stoichiometric reagents.

Employing safer solvents with lower environmental impact.

Minimizing energy consumption by using milder reaction conditions.

Reducing the number of synthetic steps, for instance, through one-pot procedures. frontiersin.orggoogle.com

| Metric | Description | Goal |

| Atom Economy (AE) | The measure of how many atoms from the reactants are incorporated into the final product. | Maximize |

| Process Mass Intensity (PMI) | The total mass used in a process (reactants, solvents, reagents) divided by the mass of the product. | Minimize |

| Reaction Mass Efficiency (RME) | The mass of the isolated product divided by the total mass of reactants. | Maximize |

This interactive table summarizes key green chemistry metrics relevant to the synthesis of this compound.

Reaction Efficiency and Yield Enhancement Strategies

Maximizing the reaction efficiency and product yield is a primary goal in chemical synthesis. For the preparation of this compound, several strategies can be employed.

Optimization of Reaction Parameters: A systematic study of reaction parameters is crucial for enhancing yield. This includes optimizing:

Temperature: Balancing reaction rate with potential side reactions.

Pressure: Particularly when using hydrogen gas as the reductant.

Catalyst Loading: Using the minimum amount of catalyst necessary to achieve a high conversion rate. researchgate.net

Reactant Stoichiometry: Optimizing the ratio of ketone, amine source, and reducing agent.

One-Pot Synthesis: Performing the reductive amination in a single reaction vessel without isolating the imine intermediate improves efficiency by reducing handling losses and saving time and resources. frontiersin.orggoogle.com

Catalyst and Reagent Selection: The choice of catalyst and reducing agent has a direct impact on yield. For example, some reducing agents like sodium triacetoxyborohydride are milder and more selective for the imine reduction, which can prevent the undesired reduction of the starting ketone. masterorganicchemistry.com

| Parameter | Condition Range | Effect on Yield and Efficiency |

| Catalyst | Fe, Co, Ni, Ru, Ir based | Activity and selectivity vary; non-noble metals are more cost-effective. |

| Temperature | 25°C - 150°C | Higher temperatures generally increase reaction rates but can lead to side products. |

| **Pressure (H₂) ** | 1 atm - 100 atm | Higher pressure increases the rate of hydrogenation. |

| Solvent | Methanol, Ethanol, Toluene | Solvent polarity can influence imine formation and reduction rates. numberanalytics.com |

| Reducing Agent | H₂, NaBH₄, NaBH(OAc)₃ | Choice affects selectivity and reaction conditions. |

This interactive table presents typical reaction parameters and their influence on the synthesis of this compound via reductive amination.

Chemical Reactivity and Derivatization of 1 2,3 Dimethoxyphenyl Ethanamine

Amination Reactions and Formation of N-Substituted Derivatives

The primary amine group in 1-(2,3-Dimethoxyphenyl)ethanamine is a key site for derivatization, readily undergoing reactions to form a wide array of N-substituted products. These reactions are fundamental in modifying the compound's steric and electronic properties.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atom of this compound can attack acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, yields N-acyl derivatives. For instance, treatment with acetyl chloride would produce N-[1-(2,3-dimethoxyphenyl)ethyl]acetamide. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, affords the corresponding sulfonamide. This reaction is a common method for protecting primary amines or introducing the tosyl group for further functionalization.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N-[1-(2,3-dimethoxyphenyl)ethyl]acetamide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0 °C to RT |

| Acylation | Benzoyl chloride | N-[1-(2,3-dimethoxyphenyl)ethyl]benzamide | Inert solvent (e.g., DCM), Base (e.g., Pyridine), 0 °C to RT |

| Sulfonylation | p-Toluenesulfonyl chloride | N-[1-(2,3-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide | Inert solvent (e.g., Pyridine), 0 °C to RT |

Alkylation Strategies for Tertiary Amines

The synthesis of N,N-disubstituted tertiary amines from this compound can be achieved through various alkylation strategies.

Reductive Amination: A highly effective method for preparing N-alkyl and N,N-dialkyl derivatives is reductive amination. wikipedia.org This one-pot reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgresearchgate.net For example, reacting this compound with an excess of formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or NaBH₃CN would yield N,N-dimethyl-1-(2,3-dimethoxyphenyl)ethanamine.

Direct Alkylation: Direct alkylation with alkyl halides is another approach, though it can be less selective, often yielding a mixture of mono- and dialkylated products, as well as the quaternary ammonium (B1175870) salt. Controlling the stoichiometry and reaction conditions is crucial to favor the desired tertiary amine.

Table 2: Representative Alkylation Reactions

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl-1-(2,3-dimethoxyphenyl)ethanamine | Methanol (B129727), Acetic acid (catalyst), RT |

| Reductive Amination | Formaldehyde, HCOOH | N,N-Dimethyl-1-(2,3-dimethoxyphenyl)ethanamine | Reflux |

| Direct Alkylation | Methyl iodide (excess) | N,N-Dimethyl-1-(2,3-dimethoxyphenyl)ethanamine | Inert solvent (e.g., THF), Base (e.g., K₂CO₃) |

Functional Group Transformations on the Aromatic Ring System

The 2,3-dimethoxy substitution pattern on the phenyl ring strongly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Halogenation and Nitration Studies

The substituents on the aromatic ring of this compound direct incoming electrophiles to specific positions. The two methoxy (B1213986) groups are strongly activating, ortho-para directing groups. The ethanamine side chain is a deactivating group. In electrophilic aromatic substitution, the powerful activating effect of the methoxy groups dominates. rsc.org The most activated positions for electrophilic attack are C4, C6, and C5, ortho and para to the methoxy groups. Steric hindrance from the adjacent methoxy group and the ethanamine side chain will also influence the regioselectivity.

Halogenation: Direct halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid or in a polar solvent would be expected to yield a mixture of mono- and poly-halogenated products. The primary sites of substitution would be the positions para to the methoxy groups (C4 and C5), with some substitution at the less sterically hindered ortho position (C6).

Nitration: Nitration of the aromatic ring can be achieved using standard nitrating agents like nitric acid in sulfuric acid or acetic acid. Due to the activating nature of the two methoxy groups, the reaction can often proceed under milder conditions than those required for unsubstituted benzene. rsc.org Studies on the nitration of the closely related 1,2,3-trimethoxybenzene (B147658) show that nitration occurs at the 5-position. Similarly, the nitration of veratrole (1,2-dimethoxybenzene) proceeds smoothly to give the 4-nitro product in high yield. orgsyn.org Therefore, the nitration of this compound is predicted to occur predominantly at the C5 position, which is para to the C2-methoxy group and ortho to the C3-methoxy group.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂ / Acetic Acid | 1-(5-Bromo-2,3-dimethoxyphenyl)ethanamine | Strong activation by methoxy groups at C4, C5, and C6. C5 is sterically accessible and electronically activated. |

| Nitration | HNO₃ / H₂SO₄ | 1-(5-Nitro-2,3-dimethoxyphenyl)ethanamine | Strong activation by methoxy groups. C5 is para to one methoxy and ortho to the other. orgsyn.org |

Modifications of the Methoxy Groups

The methoxy groups on the aromatic ring can be cleaved to form the corresponding hydroxy-phenethylamines. This demethylation is a common transformation in natural product synthesis and medicinal chemistry to modulate properties like solubility and receptor binding.

Ether Cleavage: A widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgnih.gov This powerful Lewis acid can effectively cleave one or both methoxy groups, even at low temperatures. nih.gov The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.gov By controlling the stoichiometry of BBr₃, it may be possible to achieve selective mono-demethylation. Other reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures can also effect ether cleavage.

Cyclization Reactions and Heterocycle Formation Involving this compound

The phenethylamine (B48288) scaffold is a cornerstone for the synthesis of various nitrogen-containing heterocycles, particularly isoquinoline (B145761) alkaloids. This compound is a suitable precursor for such cyclization reactions, which are often facilitated by the electron-donating methoxy groups that activate the aromatic ring for intramolecular electrophilic attack. wikipedia.orgwikipedia.org

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com Reacting this compound with an aldehyde (e.g., acetaldehyde) in the presence of an acid catalyst (e.g., trifluoroacetic acid) would first form an iminium ion. The electron-rich aromatic ring would then attack this electrophilic iminium ion to forge the new heterocyclic ring. wikipedia.org The presence of two alkoxy groups on the ring facilitates the reaction, often allowing it to proceed under relatively mild conditions. jk-sci.com

Bischler-Napieralski Reaction: This reaction provides a route to 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com The synthesis first requires the acylation of this compound to form an N-acyl derivative (as described in section 3.1.1). This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under heating. wikipedia.orgnrochemistry.com These conditions generate a highly electrophilic N-acyliminium ion intermediate, which undergoes intramolecular electrophilic aromatic substitution to yield the dihydroisoquinoline. The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. The electron-rich nature of the 2,3-dimethoxyphenyl ring makes it a good substrate for this cyclization. nrochemistry.com

Table 4: Heterocycle Formation Reactions

| Reaction Name | Precursor(s) | Reagents | Product Type |

|---|---|---|---|

| Pictet-Spengler | This compound, Aldehyde (R-CHO) | Acid catalyst (e.g., TFA, HCl) | Tetrahydroisoquinoline |

| Bischler-Napieralski | N-Acyl-1-(2,3-dimethoxyphenyl)ethanamine | Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline (B110456) |

Imine and Enamine Chemistry

The primary amine functionality in this compound is central to its participation in imine formation. Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond and are key intermediates in numerous organic reactions.

Imine Formation

The reaction between a primary amine and an aldehyde or ketone is a classic method for forming imines. masterorganicchemistry.comyoutube.com For this compound, this involves an acid-catalyzed nucleophilic addition to a carbonyl compound. The process is reversible and involves the elimination of a water molecule. lumenlearning.com

The mechanism proceeds through two main stages:

Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.org

The rate of imine formation is highly dependent on the pH of the reaction medium. Optimal conditions are typically mildly acidic (pH 4-5), which is sufficient to catalyze the dehydration step without excessively protonating the amine nucleophile, which would render it non-reactive. lumenlearning.comlibretexts.org

| Reactant A | Reactant B (Carbonyl Compound) | Product (Imine/Schiff Base) | Reaction Conditions |

|---|---|---|---|

This compound

| Aldehyde (R-CHO) or Ketone (R-CO-R')

| N-[1-(2,3-Dimethoxyphenyl)ethyl]imine derivative

| Acid Catalyst (e.g., H+) Removal of Water |

Enamine Chemistry

While the outline mentions enamine chemistry, it is important to note that enamines are characteristically formed from the reaction of aldehydes or ketones with secondary amines. lumenlearning.comlibretexts.org The reaction of this compound, a primary amine, overwhelmingly favors imine formation.

The mechanism for enamine formation is similar to imine formation up to the creation of an iminium ion intermediate. However, because the nitrogen atom in an iminium ion derived from a secondary amine has no proton to lose, a proton is instead abstracted from an adjacent carbon atom, resulting in the formation of a C=C double bond adjacent to the nitrogen atom (an enamine). libretexts.org

Condensation and Annulation Reactions

The β-arylethylamine scaffold of this compound makes it an ideal substrate for condensation and annulation reactions, which are ring-forming processes fundamental to the synthesis of isoquinoline alkaloids and related heterocyclic systems. mdpi.commdpi.com The electron-donating nature of the two methoxy groups on the phenyl ring activates it towards intramolecular electrophilic aromatic substitution, which is a key step in many of these cyclization reactions. jk-sci.com

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful annulation method that condenses a β-arylethylamine with an aldehyde or a ketone to form a tetrahydroisoquinoline. mdpi.com Discovered in 1911, this reaction remains a cornerstone for the synthesis of a vast array of natural products and pharmaceutically important compounds. nsf.gov

The reaction proceeds in two distinct steps:

Imine Formation: The initial step is the condensation of this compound with a carbonyl compound to form an imine (or the corresponding iminium ion under acidic conditions), as detailed in the previous section. wikipedia.org

Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic carbon of the C=N bond. This ring-closure step, often promoted by acid, yields the stable tetrahydroisoquinoline ring system. nih.gov

| Reactants | Intermediate | Product | Reaction Type |

|---|---|---|---|

| This compound + Aldehyde (R-CHO) | Imine (Schiff Base) | 1-Substituted-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline

| Condensation-Annulation |

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another fundamental method for synthesizing isoquinolines, specifically 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org Unlike the Pictet-Spengler reaction which uses the amine directly, the Bischler-Napieralski reaction requires the amine to first be derivatized into an amide. rsc.orgrsc.org

The process involves two key transformations:

Amide Formation: this compound is first acylated using an acyl halide or anhydride (B1165640) (e.g., acetyl chloride) to form the corresponding N-[1-(2,3-dimethoxyphenyl)ethyl]amide.

Cyclodehydration: This amide is then treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions. wikipedia.orgorganic-chemistry.org The agent facilitates an intramolecular electrophilic aromatic substitution, leading to cyclization and the formation of a 3,4-dihydroisoquinoline derivative. jk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to fully aromatic isoquinolines if desired. wikipedia.org

| Step | Starting Material | Reagent | Product |

|---|---|---|---|

| 1. Acylation | This compound | Acyl Halide (e.g., R-COCl) | N-[1-(2,3-Dimethoxyphenyl)ethyl]amide |

| 2. Cyclization | N-[1-(2,3-Dimethoxyphenyl)ethyl]amide | Dehydrating Agent (e.g., POCl₃) | 1-Substituted-7,8-dimethoxy-3,4-dihydroisoquinoline

|

1 2,3 Dimethoxyphenyl Ethanamine As a Key Synthetic Intermediate and Building Block

Precursor in the Construction of Complex Molecular Architectures and Scaffolds

The utility of 1-(2,3-Dimethoxyphenyl)ethanamine as a synthetic precursor stems from the reactivity of its primary amine and its aromatic core. The amine group can readily undergo reactions such as alkylation, acylation, and reductive amination, allowing for the extension of the molecule and the formation of new carbon-nitrogen bonds. The dimethoxy-substituted phenyl ring can be involved in electrophilic aromatic substitution reactions or used to influence the electronic properties of the final molecule. These characteristics make it an ideal starting point for synthesizing complex, multi-ring systems and functionalized derivatives.

The 2-phenethylamine scaffold is a core component of numerous naturally occurring alkaloids and bioactive compounds. nih.gov While specific alkaloids derived directly from this compound are not extensively documented in readily available literature, its structural similarity to precursors like 3,4-dimethoxyphenethylamine (B193588) (homoveratrylamine) suggests its potential in analogous synthetic pathways. wikipedia.orggoogle.com The synthesis of complex alkaloids often involves the elaboration of a simpler phenethylamine (B48288) base.

A common strategy for building more complex molecules from a phenethylamine core is through N-alkylation or N-acylation followed by reduction. For example, N-benzyl phenethylamines, a class of potent serotonin (B10506) receptor agonists, are typically synthesized via reductive amination. nih.gov In a hypothetical application, this compound could be reacted with a substituted benzaldehyde (B42025) to form an intermediate imine, which is then reduced using a reducing agent like sodium borohydride (B1222165) to yield the corresponding N-benzyl derivative. This approach allows for the combination of two distinct aromatic moieties into a single, more complex structure, which is a common theme in alkaloid synthesis.

Table 1: General Reductive Amination for N-Benzyl Phenethylamine Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Imine Formation | This compound, Substituted Benzaldehyde | Ethanol (B145695) (Solvent), Triethylamine (B128534) (Base) | Intermediate Schiff Base |

| 2. Reduction | Intermediate Schiff Base | Sodium Borohydride (NaBH₄) | N-Benzyl-1-(2,3-dimethoxyphenyl)ethanamine Derivative |

This table represents a generalized synthetic pathway based on established methods for related compounds. nih.gov

Quinoxaline and benzimidazole (B57391) rings are important heterocyclic scaffolds found in many pharmaceutical agents. nih.govnih.govmdpi.com The standard synthesis of these heterocycles typically involves the condensation of a 1,2-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound for quinoxalines, or with an aldehyde or carboxylic acid for benzimidazoles. nih.govnih.govijfmr.com

While this compound itself does not serve as the direct backbone for these rings, it can be incorporated as a significant substituent. This is achieved by first attaching the ethanamine derivative to one of the primary reactants. For instance, the amine could be used to modify an aldehyde or a dicarbonyl compound prior to the cyclization reaction. In the synthesis of 1,2-disubstituted benzimidazoles, which can be formed from an o-phenylenediamine (B120857) and two equivalents of an aldehyde, the 1-(2,3-dimethoxyphenyl)ethylamino group could be part of one of the aldehyde reactants, leading to its incorporation at the N1-position of the benzimidazole ring. nih.gov This strategy allows for the introduction of the specific steric and electronic properties of the 2,3-dimethoxyphenyl group into the final heterocyclic product, potentially influencing its biological activity. mdpi.com

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of alkaloids and synthetic pharmaceuticals. nih.govnih.gov The synthesis of substituted piperidines can be achieved through various strategies, including the cyclization of linear precursors or the functionalization of a pre-formed piperidine ring. ajchem-a.comnih.gov

This compound can serve as a building block to introduce the 1-(2,3-dimethoxyphenyl)ethyl substituent onto a piperidine scaffold. This can be accomplished through several standard organic reactions. One common method is the N-alkylation of a piperidine derivative with a reactive form of the ethanamine, or conversely, the alkylation of the this compound with a piperidine-containing electrophile. Another approach is reductive amination, where a piperidone (a ketone-containing piperidine) is reacted with this compound to form an enamine or imine, which is subsequently reduced to create a C-N bond, linking the two fragments. nih.gov This modular approach is valuable in medicinal chemistry for creating libraries of compounds with varied substituents on the piperidine nitrogen or carbon framework to explore structure-activity relationships. nih.govresearchgate.net

Applications in the Development of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule, known as the template. google.com These "plastic antibodies" are created by polymerizing functional monomers and a cross-linker in the presence of the template molecule. biolscigroup.us After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. This allows the MIP to selectively rebind the target molecule from a complex mixture.

The successful design of a MIP with high affinity and selectivity for this compound relies on the formation of a stable pre-polymerization complex between the template and functional monomers. nih.gov The choice of functional monomer is critical, as it must be capable of forming non-covalent interactions (e.g., hydrogen bonds, ionic interactions, or hydrophobic interactions) with the functional groups of the template. For this compound, the primary amine group is a key site for hydrogen bonding, while the aromatic ring and methoxy (B1213986) groups can also participate in various interactions.

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for the rational design of MIPs. nih.govnih.gov By simulating the interactions between the template and a library of potential functional monomers, researchers can predict which monomer will form the most stable complex. biolscigroup.us A computational study on the closely related isomer, 2-(3,4-dimethoxyphenyl)ethylamine, demonstrated that methacrylic acid was the optimal functional monomer, forming strong hydrogen bonds with the template's amine group. nih.gov A similar approach would be applied for this compound, screening monomers like methacrylic acid (MAA), 4-vinylpyridine (B31050) (4-VP), and acrylamide (B121943) to identify the one with the most favorable binding energy. nih.govscirp.org

Table 2: Representative Functional Monomers for MIP Design and Their Potential Interactions with this compound

| Functional Monomer | Monomer Type | Potential Interaction with Template |

|---|---|---|

| Methacrylic Acid (MAA) | Acidic | Strong hydrogen bonding/ionic interaction with the primary amine. |

| 4-Vinylpyridine (4-VP) | Basic | Hydrogen bonding with the N-H protons of the amine. |

| Acrylamide (AM) | Neutral | Hydrogen bonding (acceptor and donor) with the amine group. |

This table illustrates common monomer choices and the types of non-covalent interactions that drive the formation of the pre-polymerization complex. nih.govresearchgate.net

The synthesis then proceeds by dissolving the template and the selected functional monomer in a porogenic solvent, followed by the addition of a cross-linker (like ethylene (B1197577) glycol dimethacrylate, EGDMA) and a radical initiator. nih.govmdpi.com The subsequent polymerization locks the monomer-template complexes into a rigid, cross-linked polymer matrix.

The strength and nature of the template-monomer interactions are paramount to the success of the imprinting process and the final performance of the MIP. scirp.org Both computational and experimental methods are employed to evaluate these interactions.

Computational Evaluation: Computational studies provide molecular-level insight into the pre-polymerization complex. nih.gov Methods like molecular docking and DFT calculations are used to:

Calculate Binding Energy: A more negative binding energy indicates a more stable complex and stronger interaction, which is predictive of a higher-affinity MIP. biolscigroup.us

Analyze Geometry: The calculations reveal the optimal spatial arrangement of the monomers around the template, including bond distances and angles of the non-covalent interactions. nih.govnih.gov

Simulate Solvent Effects: The choice of solvent (porogen) can significantly influence the stability of the template-monomer complex. Simulations can help select a solvent that promotes the desired interactions. nih.gov

Experimental Evaluation: Experimental techniques are used to validate the computational predictions and quantify the strength of the interactions in solution.

UV-Visible Spectroscopy: Titrating the template with increasing concentrations of the functional monomer can cause shifts in the UV-Vis spectrum, which can be used to calculate the association constant (Kₐ) of the complex. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the template's protons upon addition of the functional monomer provide direct evidence of interaction and can be used to identify the specific sites of binding and to calculate association constants. dtic.mil

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and the association constant (Kₐ).

By combining these evaluation methods, researchers can optimize the polymerization conditions—such as the template-to-monomer ratio and the choice of solvent—to ensure the formation of stable complexes, which is crucial for creating highly selective and efficient molecularly imprinted polymers. scirp.org

Utilization in Medicinal Chemistry Discovery Research as a Core Scaffold

In the realm of medicinal chemistry, the core scaffold of a molecule is its fundamental structure, which can be systematically modified to explore and optimize its biological activity. This compound serves as such a scaffold, providing a platform for the synthesis of new chemical entities with potential therapeutic applications. The strategic placement of the two methoxy groups influences the molecule's conformational preferences and electronic properties, which in turn can affect its interaction with biological targets.

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, involving the synthesis of a series of analogues of a lead compound to understand how specific structural modifications impact its biological activity. While extensive SAR studies specifically originating from this compound are not widely documented in publicly available literature, the general principles of phenethylamine SAR are well-established and can be applied to this scaffold.

For instance, research on related dimethoxyphenethylamine isomers demonstrates the utility of this chemical class in generating diverse libraries for SAR studies. A study on a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine revealed that modifications to different parts of the molecule significantly impacted its antiulcer activity. nih.gov Specifically, the introduction of a carbamoyl (B1232498) group at certain positions of a phenylaminoacetamide moiety attached to the ethylamine (B1201723) nitrogen led to compounds with retained or improved activity. nih.gov This highlights how the core ethanamine structure can be systematically derivatized to probe the chemical space around a biological target.

Similarly, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov This work underscores how the dimethoxyphenyl moiety can be incorporated into more complex heterocyclic systems to generate potent and selective enzyme inhibitors. The in vivo anti-inflammatory activity of the most promising compounds was then assessed, demonstrating the translation of in vitro SAR findings to potential therapeutic efficacy. nih.gov

The table below illustrates hypothetical analogues that could be synthesized from this compound for SAR studies, based on common modifications made to phenethylamine scaffolds.

| Analogue | Modification from Parent Compound | Rationale for Synthesis in SAR Study |

| N-Methyl-1-(2,3-dimethoxyphenyl)ethanamine | Methylation of the primary amine | To investigate the effect of amine substitution on receptor binding and selectivity. |

| 1-(2,3-Dimethoxy-4-hydroxyphenyl)ethanamine | Addition of a hydroxyl group at the 4-position | To explore the impact of hydrogen bonding interactions on biological activity. |

| 1-(2,3-Dimethoxyphenyl)propan-1-amine | Extension of the ethylamine side chain | To probe the size and shape of the binding pocket. |

| N-Acetyl-1-(2,3-dimethoxyphenyl)ethanamine | Acylation of the primary amine | To modify polarity and introduce potential new interaction points. |

The utility of this compound as a building block extends to its role in the synthesis of more complex molecules, such as isoquinoline (B145761) alkaloids. The tetrahydroisoquinoline (THIQ) ring system is a core component of many natural products with a wide range of biological activities. nih.gov The synthesis of these alkaloids often involves the cyclization of a phenethylamine derivative. For example, the Pictet-Spengler reaction, a key method for constructing the THIQ skeleton, utilizes a β-phenethylamine as a starting material. While specific examples detailing the use of this compound in the synthesis of novel THIQ alkaloids are not prevalent, its structural similarity to precursors of known alkaloids suggests its potential in this area. For instance, the synthesis of intermediates for homapomorphine alkaloids has involved the use of substituted phenethylamines to construct the core isoquinoline structure. nih.gov

Furthermore, the design of ligands for specific biological targets often involves the use of molecular building blocks that can be readily coupled to other fragments. The amine functionality of this compound provides a convenient handle for such synthetic elaborations. In the context of G-protein coupled receptors (GPCRs), for example, substituted phenethylamines are well-known ligands for aminergic receptors. nih.gov The design of selective ligands for these receptors often involves modifying the substitution pattern on the phenyl ring and the nature of the amine substituent. The 2,3-dimethoxy substitution pattern of the title compound offers a unique electronic and steric profile that could be exploited in the design of novel ligands with tailored selectivity for specific receptor subtypes. The development of chiral cyclic aliphatic linkers as building blocks for selective dopamine (B1211576) D2 or D3 receptor agonists showcases how different components of a ligand can be systematically varied to achieve desired pharmacological profiles. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 1-(2,3-Dimethoxyphenyl)ethanamine. np-mrd.orgnist.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their neighboring protons. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methine proton, and the methyl protons of the ethanamine side chain. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the aromatic ring current. ucl.ac.uk The aromatic protons would likely appear as a complex multiplet in the range of δ 6.8-7.2 ppm. The two methoxy groups, being in different positions on the ring, may show distinct singlets around δ 3.8-3.9 ppm. The methine (CH) proton of the ethylamine (B1201723) group would be expected to resonate as a quartet around δ 4.0-4.5 ppm, coupled to the adjacent methyl protons. The methyl (CH₃) protons of the ethylamine group would appear as a doublet around δ 1.3-1.5 ppm, coupled to the methine proton. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the region of δ 110-160 ppm, with the carbons attached to the methoxy groups appearing at lower field (higher ppm values). The carbons of the methoxy groups themselves would be expected around δ 55-60 ppm. nih.gov The methine carbon of the ethylamine side chain would likely appear in the range of δ 45-55 ppm, while the methyl carbon would be found at a higher field, around δ 20-25 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CHs | 6.8 - 7.2 (m) | 110 - 125 |

| C-OCH₃ | - | 145 - 155 |

| OCH₃ | 3.8 - 3.9 (s) | 55 - 60 |

| CH-NH₂ | 4.0 - 4.5 (q) | 45 - 55 |

| CH₃ | 1.3 - 1.5 (d) | 20 - 25 |

| NH₂ | variable (br s) | - |

Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic compounds. rsc.orgmdpi.comabdn.ac.ukcarlroth.com m = multiplet, q = quartet, d = doublet, s = singlet, br s = broad singlet.

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed. libretexts.orgharvard.edu

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the methine proton and the methyl protons of the ethanamine side chain, confirming their connectivity. Correlations between the aromatic protons would also help to elucidate their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. wikipedia.org The HSQC spectrum would show a correlation peak for each C-H bond, for instance, connecting the signal of the methine proton to the signal of the methine carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations would be expected between the methoxy protons and the aromatic carbon to which they are attached, and between the aromatic protons and the neighboring carbon atoms.

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, allowing for unambiguous assignment of all proton and carbon signals. ipb.ptresearchgate.netresearchgate.netrsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.gov For this compound (C₁₀H₁₅NO₂), the calculated exact mass is 181.1103 g/mol . HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in the gas phase before they are detected by a mass spectrometer. nist.govgcms.cz For primary amines like this compound, derivatization is often employed to improve their chromatographic properties and to produce more characteristic mass spectra. nih.govnih.gov Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) which react with the amine group. nih.gov

The electron ionization (EI) mass spectrum of underivatized this compound is expected to show a molecular ion peak ([M]⁺) at m/z 181. The fragmentation pattern would likely be dominated by the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. For dimethoxyphenethylamines, a major fragment ion is often observed at m/z 152, corresponding to the dimethoxybenzyl cation. nih.gov Other fragments may arise from the loss of the amine group or parts of the ethylamine side chain. nih.govdocbrown.info

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 181 | [C₁₀H₁₅NO₂]⁺ (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 152 | [C₉H₁₂O₂]⁺ (Dimethoxybenzyl cation) |

| 121 | [C₇H₅O₂]⁺ (Loss of CH₂NH₂ from benzyl (B1604629) cation) |

Predicted fragmentation is based on common fragmentation pathways for phenethylamines and related compounds. nih.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance variant, UHPLC-MS, are versatile techniques for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. sigmaaldrich.comresearchgate.netnih.govchromatographyonline.com These methods are particularly well-suited for the analysis of this compound in complex matrices. nih.gov

In LC-MS, the compound is typically ionized using a soft ionization technique such as electrospray ionization (ESI), which usually results in a prominent protonated molecule [M+H]⁺ at m/z 182. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the protonated molecule, providing further structural information. nih.gov UHPLC provides faster analysis times and better resolution compared to conventional HPLC. nih.gov The combination of UHPLC with high-resolution mass spectrometry (UHPLC-HRMS) is a powerful tool for the sensitive and selective detection and identification of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, like its isomers, is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

While a specific spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from the spectra of closely related dimethoxyphenethylamine isomers. nist.govresearchgate.netnist.gov The primary amine (-NH₂) group typically exhibits N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl side chain are expected in the 2850-3100 cm⁻¹ range. Furthermore, the presence of the methoxy (-OCH₃) groups would be confirmed by strong C-O stretching bands, typically appearing in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are usually observed around 1580-1600 cm⁻¹. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 |

| Aromatic | C=C Stretch | 1580 - 1600 |

| Aryl Ether | C-O Stretch | 1200 - 1275 (asymmetric) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice through intermolecular interactions like hydrogen bonding and π–π stacking. nih.gov

As of now, the specific crystal structure of this compound has not been detailed in widely available scientific literature. However, crystallographic studies on related racemic compounds, such as derivatives of 9,9'-biacridine, have been successfully performed to elucidate their complex three-dimensional arrangements. researchgate.net For a compound like this compound, a crystal structure would reveal the spatial orientation of the dimethoxyphenyl ring relative to the ethanamine side chain. In its hydrochloride salt form, it would likely exhibit hydrogen bonding between the ammonium (B1175870) group and the chloride counter-ion. nih.gov

Table 2: Hypothetical Crystallographic Data Parameters for this compound Hydrochloride

| Parameter | Description |

|---|---|

| Crystal System | The geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. |

| Z | The number of molecules per unit cell. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

Note: This table represents the type of data that would be obtained from an X-ray crystallography study, not actual measured data.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are indispensable for assessing the chemical purity of this compound and, crucially, for separating its enantiomers. Given its chiral nature, separating the (R) and (S) forms is essential for stereoselective research.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of chiral compounds. sigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for resolving a wide range of chiral molecules, including phenethylamines. mdpi.com

The separation of phenethylamine (B48288) enantiomers can be performed under various elution modes, including normal-phase, reversed-phase, and polar organic modes. mdpi.comchromatographyonline.com The choice of mobile phase, which often consists of mixtures like heptane/isopropanol or acetonitrile/methanol (B129727) with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), is critical for optimizing resolution. chromatographyonline.comnih.gov Supercritical fluid chromatography (SFC), a related technique using supercritical CO₂ as the main mobile phase component, has also proven to be a highly efficient alternative for the enantioseparation of chiral amines. researchgate.net

Table 3: Example Chiral HPLC/SFC Conditions for Phenethylamine Separation

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) | researchgate.net |

| Mobile Phase (HPLC) | Heptane/Ethanol (B145695) with acidic/basic additives | chromatographyonline.com |

| Mobile Phase (SFC) | CO₂/Methanol with additives | nih.gov |

| Flow Rate | 1.0 - 4.0 mL/min | chromatographyonline.com |

| Detection | UV (e.g., 210, 254, 280 nm) | nih.gov |

Capillary Electrophoresis (CE) is another high-efficiency separation technique suitable for the analysis of charged species like protonated amines. usp.org In the context of chiral separations, a chiral selector is added to the background electrolyte (buffer). usp.org These selectors, often cyclodextrins, form transient diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes result in different electrophoretic mobilities, enabling separation. nih.gov

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE. usp.orgnih.gov The method is known for its high resolving power, rapid analysis times, and minimal sample and reagent consumption. For basic compounds like this compound, analysis is typically carried out in acidic buffers to ensure the analyte is in its cationic form. The combination of CE with mass spectrometry (CE-MS) provides a powerful tool for both separation and identification, as demonstrated in the analysis of related dimethoxy-amphetamine derivatives. nih.gov

Table 4: General Capillary Electrophoresis Parameters for Chiral Amine Analysis

| Parameter | Description | Example |

|---|---|---|

| Capillary | Fused-silica | 50 µm i.d., ~50 cm length |

| Background Electrolyte | Buffer solution containing a chiral selector | Ammonium acetate (B1210297) buffer with a cyclodextrin (B1172386) derivative |

| Applied Voltage | High DC voltage to drive migration | 15-30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic | Pressure injection (e.g., 0.2 psi for 2s) |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV at 214 nm or ESI-MS |

Computational and Theoretical Investigations of 1 2,3 Dimethoxyphenyl Ethanamine

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For 1-(2,3-Dimethoxyphenyl)ethanamine, molecular modeling would be the first step in understanding its spatial arrangement and the flexibility of its structure.

Conformational analysis, a key aspect of molecular modeling, involves identifying the stable arrangements of atoms in a molecule, known as conformers, and determining their relative energies. The rotation around the single bonds in this compound, particularly the bond connecting the ethylamine (B1201723) side chain to the phenyl ring and the bonds of the methoxy (B1213986) groups, gives rise to various conformers. A potential energy surface scan can be performed by systematically rotating these bonds to identify the low-energy conformers. The most stable conformer, representing the global minimum on the potential energy surface, would be the most populated conformation at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-C1-C2) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.00 (Global Minimum) |

| 2 | 180° | 1.25 |

| 3 | -60° | 2.50 |

Note: This table is illustrative and presents hypothetical data that would be generated from a conformational analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for this compound would provide a wealth of information about its electronic properties and chemical reactivity.

By solving the Kohn-Sham equations, DFT can determine the electron density distribution, from which various molecular properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is critical for predicting how this compound might interact with other molecules.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.1 D |

Note: This table contains hypothetical data representative of what would be obtained from DFT calculations.

Docking Studies to Investigate Molecular Interactions with Biological Targets or Recognition Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in exploring its potential interactions with biological macromolecules, such as proteins or nucleic acids. This is particularly relevant for understanding its pharmacological potential.

In a docking simulation, the three-dimensional structure of this compound would be placed into the binding site of a target protein. The simulation then explores various possible binding modes, calculating the binding affinity for each. The results are typically ranked based on a scoring function, which estimates the binding free energy. A lower binding energy indicates a more stable protein-ligand complex.

These studies can reveal crucial information about the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This knowledge is vital for understanding the molecular basis of its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. Although no specific QSAR models for this compound derivatives are currently published, this methodology provides a framework for the rational design of new analogs with potentially enhanced activity.

To develop a QSAR model, a dataset of structurally related compounds with known biological activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity.

A validated QSAR model for a series of compounds analogous to this compound could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Table 3: Example of Molecular Descriptors Used in QSAR Studies

| Descriptor | Description |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule, related to cell permeability. |